1-cyano-N-mesitylcyclopropanecarboxamide
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Overview
Description
1-cyano-N-mesitylcyclopropanecarboxamide (CPCC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 301.4 g/mol. CPCC is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
- Anticancer Potential : Researchers have explored the compound’s ability to inhibit cancer cell growth. Its unique structure may interfere with essential cellular processes, making it a potential candidate for novel anticancer drugs .
- Targeting Enzymes : The cyano group in the molecule could serve as a pharmacophore, allowing it to interact with specific enzymes. Investigating its binding affinity and mechanism of action could lead to drug discovery .
- Photoinitiators : The cyclopropane ring in the compound can undergo ring-opening reactions upon exposure to light. This property makes it useful as a photoinitiator in polymerization processes, such as UV-curable coatings and adhesives .
- Building Block : Chemists use this compound as a building block in the synthesis of more complex molecules. Its cyclopropane ring provides a versatile platform for creating diverse chemical structures .
- Herbicides : Researchers have investigated the herbicidal properties of related compounds. The cyano group may interfere with plant growth pathways, making it a potential herbicide candidate .
- Photoisomerization : The cyclopropane ring can undergo photochemical ring-opening reactions, leading to isomerization. Understanding these processes contributes to our knowledge of molecular dynamics and light-induced transformations .
- Probing Cellular Processes : Researchers can use this compound as a tool to study cellular processes due to its unique structure. For instance, it could be employed to investigate protein-ligand interactions or cellular uptake mechanisms .
Medicinal Chemistry and Drug Development
Materials Science
Organic Synthesis
Agrochemicals and Pesticides
Photochemistry and Photophysics
Biological Studies
Mechanism of Action
Target of Action
1-Cyano-N-mesitylcyclopropanecarboxamide, also known as 1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide, is a derivative of N-cyanoacetamides . N-cyanoacetamides are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound’s interaction with its targets results in the formation of biologically active novel heterocyclic moieties .
Biochemical Pathways
The biochemical pathways affected by 1-cyano-N-mesitylcyclopropanecarboxamide involve the synthesis of various organic heterocycles . The compound’s mode of action leads to the formation of these heterocycles, which can have diverse biological activities .
Pharmacokinetics
The compound is soluble in chloroform and methanol to some extent , which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which have drawn the attention of biochemists over the past decade .
Action Environment
The action of 1-cyano-N-mesitylcyclopropanecarboxamide can be influenced by various environmental factors. For instance, the compound’s synthesis often involves different reaction conditions . Furthermore, the compound’s thermal stability can be influenced by the presence of impurities .
properties
IUPAC Name |
1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-6-10(2)12(11(3)7-9)16-13(17)14(8-15)4-5-14/h6-7H,4-5H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJKQHRUAOJWMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N-mesitylcyclopropanecarboxamide |
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